Strospeside
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Overview
Description
Preparation Methods
Strospeside can be isolated from the shoots of Cuscuta reflexa The isolation process involves extracting the plant material with suitable solvents, followed by purification using chromatographic techniques
Chemical Reactions Analysis
Strospeside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Strospeside has several scientific research applications, including:
Industry: this compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mechanism of Action
Strospeside exerts its effects by inhibiting the sodium-potassium ATPase enzyme, which is essential for maintaining the electrochemical gradient across cell membranes . This inhibition leads to an increase in intracellular sodium levels, which in turn increases intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility, making this compound a potent cardiotonic agent .
Comparison with Similar Compounds
Strospeside is similar to other cardenolide glycosides such as digitoxin and digoxin. this compound is unique due to its specific glycosylation pattern and its potent cytotoxic effects on cancer cell lines . Similar compounds include:
Digitoxin: Another cardenolide glycoside with cardiotonic properties.
Digoxin: A well-known cardiotonic agent used in the treatment of heart failure and atrial fibrillation.
Ouabain: A cardenolide glycoside with similar mechanisms of action but different pharmacokinetic properties.
This compound’s unique glycosylation pattern and potent cytotoxicity make it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
595-21-1 |
---|---|
Molecular Formula |
C30H46O9 |
Molecular Weight |
550.7 g/mol |
IUPAC Name |
3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H46O9/c1-15-24(33)26(36-4)25(34)27(38-15)39-18-7-9-28(2)17(12-18)5-6-20-19(28)8-10-29(3)23(16-11-22(32)37-14-16)21(31)13-30(20,29)35/h11,15,17-21,23-27,31,33-35H,5-10,12-14H2,1-4H3 |
InChI Key |
CPFNIKYEDJFRAT-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC)O |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)OC)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC)O |
Synonyms |
strospeside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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